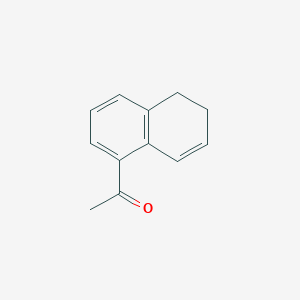

1-(5,6-Dihydronaphthalen-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5,6-dihydronaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-8H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVYXDBJXVOYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis of 1 5,6 Dihydronaphthalen 1 Yl Ethanone and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For 1-(5,6-Dihydronaphthalen-1-yl)ethanone, two primary retrosynthetic pathways are most prominent.

Route A: Acylation as the Final Step

This strategy involves disconnecting the bond between the aromatic ring and the acetyl group. This C-C bond disconnection corresponds to a Friedel-Crafts acylation reaction.

Target Molecule: this compound

Key Disconnection: Friedel-Crafts Acylation

Precursors: 5,6-Dihydronaphthalene and an acetylating agent (e.g., Acetyl Chloride, Acetic Anhydride).

Further Disconnection: The 5,6-Dihydronaphthalene precursor can be conceptually derived from the partial reduction of Naphthalene (B1677914), suggesting a retro-Birch reduction.

Route B: Reduction as the Final Step

An alternative and highly effective strategy involves forming the dihydronaphthalene ring from a fully aromatic, functionalized precursor.

Target Molecule: this compound (also known as 1-Acetyl-3,4-dihydronaphthalene)

Key Disconnection: Partial Ring Reduction

Precursor: 1-Acetylnaphthalene. This is a common and readily available starting material. The required transformation is the selective reduction of the unsubstituted ring.

The following table outlines the key precursors for these two synthetic strategies.

| Route | Key Transformation | Precursor 1 | Precursor 2 |

| A | Friedel-Crafts Acylation | 5,6-Dihydronaphthalene | Acetyl Chloride / AlCl₃ |

| B | Birch Reduction | 1-Acetylnaphthalene | Na / Li in liq. NH₃, Alcohol |

Classical and Modern Synthetic Routes towards this compound

The retrosynthetic pathways translate into practical laboratory syntheses, each with its own set of advantages and challenges, particularly concerning selectivity.

Regioselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of this compound. The choice of synthetic route directly impacts the control over the position of the ethanone (B97240) group.

Via Friedel-Crafts Acylation (Route A): The Friedel-Crafts acylation of 5,6-Dihydronaphthalene would involve electrophilic aromatic substitution on a substituted benzene (B151609) ring. wikipedia.orglibretexts.org The fused saturated ring acts as an ortho-, para-directing alkyl group. msu.edu This would likely lead to a mixture of products, with acylation occurring at the C1 (ortho) and C2 (meta to the fusion but para to a carbon of the adjacent ring) positions, necessitating chromatographic separation.

Via Birch Reduction (Route B): The Birch reduction of 1-acetylnaphthalene offers superior regioselectivity. The acetyl group is an electron-withdrawing group, which dictates the pattern of reduction. mpaathshaala.commasterorganicchemistry.com Research has demonstrated that the Birch reduction of 1-acetylnaphthalene specifically yields 1-acetyl-3,4-dihydronaphthalene, which is the desired target molecule. rsc.org This high degree of regioselectivity makes it a more efficient and predictable route.

Stereoselectivity

The parent molecule, this compound, is achiral and thus its synthesis does not require stereocontrol. However, for analogues bearing substituents on the saturated ring, stereoselective methods would be necessary to control the formation of chiral centers.

Modern synthetic chemistry has seen a rise in catalytic methods that offer milder conditions and greater efficiency. While classical methods like Friedel-Crafts acylation often require stoichiometric amounts of Lewis acid catalysts, modern approaches focus on catalytic cycles. nih.govresearchgate.net

Catalytic methods are particularly advanced for the construction of the dihydronaphthalene core itself. For instance, a cobalt-catalyzed metalloradical activation of o-styryl N-tosyl hydrazones has been developed for the synthesis of substituted 1,2-dihydronaphthalenes. This method proceeds through a cobalt(III)-carbene radical intermediate and subsequent ring-closure. While this specific example yields 1,2-dihydronaphthalene (B1214177) derivatives, the principle represents a modern catalytic approach to the core structure, which could then be functionalized.

Synthesis of Dihydronaphthalene-based Ethanone Derivatives

The synthesis of analogues allows for the exploration of structure-activity relationships. This involves separate strategies for building the core structure and for introducing or modifying the side chain.

Several robust methods exist for constructing the dihydronaphthalene scaffold.

Birch Reduction: This is a classical and powerful method for the partial reduction of aromatic rings. wikipedia.org Treating naphthalene with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source yields 1,4-dihydronaphthalene. mpaathshaala.com At higher temperatures, this can isomerize to the more stable conjugated 1,2-dihydronaphthalene. mpaathshaala.com The choice of substituents on the naphthalene ring can direct the regiochemical outcome of the reduction. masterorganicchemistry.com

Haworth Synthesis: This is a multi-step classical approach to building polycyclic aromatic systems. vedantu.com It begins with the Friedel-Crafts acylation of benzene with succinic anhydride (B1165640), followed by a Clemmensen reduction. scribd.com An intramolecular Friedel-Crafts reaction then forms the second ring (a tetralone), which can be further reduced and dehydrogenated to yield the naphthalene system. vedantu.comyoutube.com By stopping the process before complete aromatization, di- or tetrahydronaphthalene intermediates can be isolated.

The following table compares these two classical methods for core construction.

| Feature | Birch Reduction | Haworth Synthesis |

| Starting Material | Naphthalene derivative | Benzene + Succinic Anhydride |

| Key Reaction | Dissolving metal reduction | Friedel-Crafts Acylation, Reduction, Cyclization |

| Number of Steps | Typically one step for the reduction | Multiple steps (4-5) |

| Versatility | Good for reducing existing aromatic systems | Good for building the fused ring system from scratch |

| Key Intermediates | Radical anion | 3-Benzoylpropionic acid, α-tetralone |

Introduction of the Ethanone Group

The most direct method for introducing an ethanone (acetyl) group onto an aromatic ring is the Friedel-Crafts acylation . libretexts.orgsapub.org This electrophilic aromatic substitution reaction typically uses acetyl chloride or acetic anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. libretexts.org A key advantage of the acylation reaction over alkylation is that the product ketone is deactivated, preventing further reactions on the same ring. libretexts.org

Modification of the Ethanone Group

Once the ethanone moiety is in place, it can be chemically modified to produce a variety of analogues. For example, the ketone can be:

Reduced to a secondary alcohol, yielding a 1-(5,6-dihydronaphthalen-1-yl)ethanol derivative.

Converted to an oxime by reacting with hydroxylamine (B1172632), producing a (1E)-1-(5,6-dihydronaphthalen-1-yl)ethanone oxime derivative. chemicalbook.com

These modifications are crucial for creating libraries of related compounds for further study.

Derivatization Strategies for Structural Variation

The generation of analogues of this compound is primarily achieved through reactions targeting the acetyl group and the aromatic portion of the dihydronaphthalene ring system. These modifications allow for the systematic alteration of the molecule's steric and electronic properties.

Reactions Involving the Acetyl Group:

The acetyl group is a versatile handle for a variety of chemical transformations. One of the most common derivatization methods is the Claisen-Schmidt condensation, which involves the reaction of the ketone with an aromatic aldehyde in the presence of an acid or base catalyst. This reaction yields chalcone-like structures, which are α,β-unsaturated ketones. The general mechanism for the base-catalyzed condensation proceeds through the formation of an enolate ion from the acetyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde scirp.org. This is followed by dehydration to afford the final chalcone.

Another key reaction is nucleophilic addition to the carbonyl carbon. The carbonyl group is electrophilic and can react with a wide array of nucleophiles nih.govresearchgate.net. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can introduce various alkyl or aryl substituents, leading to the formation of tertiary alcohols after acidic workup. These alcohols can then be subjected to further reactions, such as dehydration to form alkenes.

Electrophilic Aromatic Substitution on the Dihydronaphthalene Ring:

Common electrophilic substitution reactions include:

Nitration: The introduction of a nitro group (–NO₂) is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) rsc.org. The active electrophile is the nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid side reactions or polynitration nih.gov.

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an appropriate catalyst nih.gov. For instance, the bromination of the structurally related 6-methoxy-1-tetralone (B92454) has been successfully carried out using NBS in an aqueous medium with sulfuric acid as a catalyst nih.gov.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) beilstein-journals.org.

The table below summarizes key derivatization strategies for modifying the structure of this compound.

| Reaction Type | Target Site | Reagents and Conditions | Resulting Functional Group/Modification | Reference |

| Claisen-Schmidt Condensation | Acetyl Group | Aromatic aldehyde, NaOH or H⁺, Ethanol | Chalcone (α,β-unsaturated ketone) | scirp.org |

| Nucleophilic Addition | Acetyl Group | Grignard reagent (e.g., CH₃MgBr), THF, then H₃O⁺ | Tertiary alcohol | researchgate.net |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro group (–NO₂) | nih.govrsc.org |

| Bromination | Aromatic Ring | N-Bromosuccinimide (NBS), H₂SO₄, H₂O | Bromo group (–Br) | nih.gov |

| Friedel-Crafts Acylation | Aromatic Ring | Acyl chloride (e.g., CH₃COCl), AlCl₃ | Acyl group | beilstein-journals.org |

These derivatization strategies provide a robust toolbox for the synthesis of a diverse library of analogues based on the this compound scaffold, enabling detailed investigations into their chemical and biological properties.

Reaction Mechanisms and Reactivity Profiles of 1 5,6 Dihydronaphthalen 1 Yl Ethanone

Electrophilic and Nucleophilic Reactions of the Dihydronaphthalene and Ethanone (B97240) Moieties

The reactivity of 1-(5,6-dihydronaphthalen-1-yl)ethanone is characterized by the distinct, yet interactive, chemical nature of its dihydronaphthalene and ethanone components. The dihydronaphthalene moiety possesses both aromatic and olefinic characteristics, while the ethanone group introduces the classic reactivity of a carbonyl compound.

The dihydronaphthalene system contains an aromatic ring that can undergo electrophilic aromatic substitution. However, the acetyl group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position relative to the point of attachment. The double bond in the non-aromatic portion of the dihydronaphthalene ring is susceptible to electrophilic addition reactions.

The ethanone moiety is characterized by the electrophilic carbon atom of the carbonyl group and the acidic protons on the adjacent methyl group (α-protons). The carbonyl carbon is a prime target for nucleophilic attack, leading to a variety of addition products. The α-protons can be removed by a base to form a resonance-stabilized enolate, which is a potent nucleophile. masterorganicchemistry.com

A summary of the predicted electrophilic and nucleophilic reactions is presented in the table below.

| Moiety | Reaction Type | Reagents/Conditions | Predicted Product Type |

| Dihydronaphthalene (Aromatic Ring) | Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (e.g., HNO₃/H₂SO₄), Sulfonating agents (e.g., SO₃/H₂SO₄) | Substituted dihydronaphthalene |

| Dihydronaphthalene (Alkene) | Electrophilic Addition | Halogens (e.g., Br₂), Hydrohalic acids (e.g., HBr) | Dihalo- or halohydrin-substituted tetrahydronaphthalene |

| Ethanone (Carbonyl Carbon) | Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li), Hydrides (e.g., NaBH₄) | Tertiary or secondary alcohol |

| Ethanone (α-Carbon via Enolate) | Nucleophilic Substitution (Alkylation) | Base (e.g., LDA), Alkyl halide (R-X) | α-Alkylated ketone |

| Ethanone (α-Carbon via Enolate) | Nucleophilic Acyl Substitution (Claisen-type) | Base (e.g., NaOEt), Ester | β-Diketone |

Rearrangement Reactions and their Mechanistic Pathways

Aryl alkyl ketones, such as this compound, are known to undergo specific rearrangement reactions, most notably the Willgerodt-Kindler reaction. This reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide, which can then be hydrolyzed to a carboxylic acid or amide.

The Willgerodt-Kindler reaction of this compound would be expected to proceed by treatment with sulfur and a secondary amine, such as morpholine. The proposed mechanism involves the initial formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of subsequent steps, including intramolecular rearrangements and oxidations, would lead to the formation of a thioamide. Hydrolysis of this thioamide would yield 2-(5,6-dihydronaphthalen-1-yl)acetic acid.

Another potential rearrangement involves the dienone-phenol rearrangement, although this would require prior oxidation of the dihydronaphthalene ring to a dienone system. Acid-catalyzed conditions could then promote the rearrangement to a substituted naphthol derivative.

| Rearrangement Type | Reagents/Conditions | Key Intermediate | Predicted Product |

| Willgerodt-Kindler | Sulfur, Morpholine, Heat | Enamine, Thioamide | 2-(5,6-Dihydronaphthalen-1-yl)acetic acid (after hydrolysis) |

| Dienone-Phenol (Hypothetical) | Oxidizing agent, Strong acid | Dienone, Carbocation | Substituted Naphthol |

Oxidative and Reductive Transformations

The presence of both a ketone and an alkene functionality makes this compound susceptible to a range of oxidative and reductive transformations.

Oxidative Transformations: The alkene double bond in the dihydronaphthalene ring can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). Further oxidation could lead to the cleavage of the double bond. The benzylic position of the dihydronaphthalene ring, although not directly adjacent to the aromatic ring in this isomer, may also be susceptible to oxidation under strong conditions. The ketone itself can undergo Baeyer-Villiger oxidation with a peroxy acid, which would convert the ketone into an ester.

Reductive Transformations: The ketone can be selectively reduced to a secondary alcohol, 1-(5,6-dihydronaphthalen-1-yl)ethanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation. Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be expected to reduce both the ketone and the alkene double bond, leading to 1-(1,2,3,4,5,6,7,8-octahydronaphthalen-1-yl)ethanol.

| Transformation | Reagent/Catalyst | Moiety Targeted | Predicted Product |

| Oxidation | mCPBA | Alkene | Epoxide |

| Oxidation | O₃, then Zn/H₂O | Alkene | Dialdehyde |

| Oxidation | Peroxy acid (e.g., mCPBA) | Ketone (Baeyer-Villiger) | Ester |

| Reduction | NaBH₄ or LiAlH₄ | Ketone | Secondary Alcohol |

| Reduction | H₂, Pd/C or PtO₂ | Ketone and Alkene | Saturated Alcohol |

Catalyst-Mediated Reactions and Stereochemical Control

The use of catalysts can significantly influence the outcome of reactions involving this compound, particularly in achieving stereochemical control.

For the reduction of the ketone, the use of chiral reducing agents or catalysts can lead to the enantioselective formation of one enantiomer of the corresponding alcohol. For example, the use of a chiral borane (B79455) reagent or a transition metal catalyst with a chiral ligand in a hydrogenation reaction could favor the formation of either the (R)- or (S)-alcohol.

In reactions involving the enolate, such as alkylation, the use of a chiral auxiliary could direct the approach of the electrophile to one face of the enolate, resulting in a diastereoselective or enantioselective alkylation. masterorganicchemistry.com The dihydronaphthalene ring itself possesses a degree of conformational rigidity which can also influence the stereochemical outcome of reactions at adjacent positions.

| Reaction Type | Catalyst/Reagent System | Stereochemical Outcome |

| Ketone Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Enantioselective formation of alcohol |

| Catalytic Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of ketone/alkene |

| Enolate Alkylation | Use of a chiral auxiliary | Diastereoselective or enantioselective alkylation |

Intermediate Formation and Stabilization in Reactions of this compound

The reactions of this compound proceed through various reactive intermediates, the stability of which often determines the reaction pathway and product distribution.

Carbocation Intermediates: Electrophilic addition to the alkene or electrophilic aromatic substitution proceeds through carbocation intermediates. The stability of these carbocations is influenced by resonance and inductive effects. A carbocation formed at a position that allows for resonance delocalization with the aromatic ring would be particularly stabilized.

Enolate Intermediates: The formation of an enolate by deprotonation of the α-carbon of the ethanone group is a key step in many of its nucleophilic reactions. masterorganicchemistry.comyoutube.com The enolate is a resonance-stabilized intermediate, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This delocalization is crucial for its stability and nucleophilicity. The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions. youtube.com

| Intermediate | Formed in | Stabilizing Factors |

| Carbocation | Electrophilic Addition/Substitution | Resonance with the aromatic ring, Hyperconjugation |

| Enolate | Base-mediated deprotonation of α-carbon | Resonance delocalization onto the oxygen atom |

| Tetrahedral Intermediate | Nucleophilic addition to carbonyl | - |

Spectroscopic and Crystallographic Structural Elucidation of 1 5,6 Dihydronaphthalen 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H and ¹³C NMR spectra of 1-(5,6-dihydronaphthalen-1-yl)ethanone provide key information about the number and chemical environment of the hydrogen and carbon atoms, respectively. While experimental spectra are the gold standard, in their absence, predicted spectral data offer valuable insights into the expected resonances.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and acetyl protons. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The vinylic proton, adjacent to the acetyl group, would also be downfield. The aliphatic protons of the dihydronaphthalene ring system would resonate in the upfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2-7.8 | Multiplet | 3H |

| Vinylic-H | ~7.0 | Doublet | 1H |

| Allylic-CH₂ | ~2.8 | Triplet | 2H |

| Aliphatic-CH₂ | ~2.4 | Multiplet | 2H |

| Acetyl-CH₃ | ~2.5 | Singlet | 3H |

Note: These are predicted values and may vary from experimental data.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (around δ 198-200 ppm). The aromatic and vinylic carbons would appear in the δ 120-150 ppm range, while the sp³ hybridized carbons of the dihydronaphthalene ring would be found in the more upfield region (δ 20-40 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Acetyl) | ~199 |

| Quaternary Aromatic/Vinylic C | ~135-145 |

| Aromatic/Vinylic CH | ~125-135 |

| Allylic CH₂ | ~28 |

| Aliphatic CH₂ | ~23 |

| Acetyl CH₃ | ~26 |

Note: These are predicted values and may vary from experimental data.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be expected between the adjacent protons in the dihydronaphthalene ring and between the vinylic proton and the adjacent allylic protons. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the acetyl methyl protons would correlate with the acetyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone and the C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1685 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C=C (Aromatic) | ~1500-1600 | Medium to Weak |

| C-H (Aliphatic) | ~2850-2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular weight of this compound (C₁₂H₁₂O) is 172.22 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a prominent peak at m/z 129, and other characteristic fragments of the dihydronaphthalene ring system.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 129 | [M - CH₃CO]⁺ |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

As of the current date, no publically available single-crystal X-ray diffraction data for this compound has been reported. In the absence of experimental data, computational modeling can provide insights into the likely conformation of the molecule.

The dihydronaphthalene ring is not planar. The saturated portion of the ring would likely adopt a half-chair or sofa conformation to minimize steric strain. The relative orientation of the acetyl group with respect to the dihydronaphthalene ring system would be a key conformational feature. The planarity of the acetyl group with the aromatic ring would be favored to maximize conjugation, but this could be influenced by steric hindrance from the adjacent methylene (B1212753) group of the dihydronaphthalene ring. A detailed conformational analysis would require computational energy calculations to determine the most stable conformer.

Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state is dictated by a network of intermolecular interactions, which collectively determine the crystal packing and influence the material's physical properties. For this compound, a comprehensive analysis of its crystal structure would reveal the nature and geometry of these non-covalent forces. While specific crystallographic data for this compound is not publicly available, the expected interactions can be inferred from its molecular structure and by comparison with similar compounds.

The primary intermolecular forces anticipated in the crystalline form of this compound are London dispersion forces, arising from temporary fluctuations in electron density. These are ubiquitous and significant for nonpolar regions of the molecule, such as the dihydronaphthalene ring system.

Furthermore, the presence of a carbonyl group (C=O) introduces polarity, allowing for more specific interactions. Weak hydrogen bonds of the C-H···O type are expected to play a crucial role in the crystal packing. In such interactions, a hydrogen atom attached to a carbon atom (from either the acetyl methyl group or the dihydronaphthalene ring) acts as a hydrogen bond donor, interacting with the electronegative oxygen atom of the carbonyl group of an adjacent molecule.

The study of related dihydronaphthalene and naphthalene (B1677914) derivatives provides insight into the types of interactions that stabilize their crystal lattices. For instance, in the crystal structure of (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate, the packing is stabilized by a network of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov Similarly, in 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the crystal structure is assembled through N⋯H/H⋯N and O⋯H/H⋯O hydrogen-bonding interactions, with n–π and π–π stacking interactions also being significant. nih.gov

The table below summarizes the expected intermolecular interactions for this compound.

| Interaction Type | Donor | Acceptor | Molecular Regions Involved |

| London Dispersion Forces | - | - | Entire molecule, especially the dihydronaphthalene moiety |

| Weak C-H···O Hydrogen Bonds | C-H groups | Carbonyl Oxygen (C=O) | Acetyl methyl group, dihydronaphthalene ring, and the carbonyl group |

| π-π Stacking | Aromatic ring | Aromatic ring | Potential interaction between the aromatic portions of adjacent dihydronaphthalene rings |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. It serves as a crucial checkpoint for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound, this analysis provides experimental validation of its atomic composition.

The molecular formula of this compound is C₁₂H₁₂O, which corresponds to a molecular weight of 172.22 g/mol . epa.gov Based on this formula, the theoretical elemental composition can be calculated. This is typically done through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water) are collected and weighed to determine the percentages of carbon and hydrogen. The oxygen content is often determined by difference.

The expected elemental composition for this compound is presented in the table below. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 83.71 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.02 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.29 |

| Total | 172.227 | 100.00 |

Computational and Theoretical Investigations of 1 5,6 Dihydronaphthalen 1 Yl Ethanone

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-(5,6-Dihydronaphthalen-1-yl)ethanone, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are used to determine its optimized geometry and electronic properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO represents the ability of a molecule to donate an electron. For this compound, the HOMO is typically localized over the electron-rich dihydronaphthalene ring system, indicating this region's susceptibility to electrophilic attack.

LUMO signifies the ability to accept an electron. The LUMO is generally centered on the acetyl group and the adjacent aromatic ring, highlighting the sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values and would need to be calculated using specific DFT methods.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in predicting how a molecule will interact with other chemical species.

Red regions on the MEP map indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. For this compound, this would be concentrated around the oxygen atom of the carbonyl group.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or near-neutral potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. S = 1 / η

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ω = (μ^2) / (2η), where μ is the electronic chemical potential (μ ≈ (E(HOMO) + E(LUMO)) / 2).

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Hardness (η) | 2.35 |

| Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.75 |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly useful for understanding reactions such as its synthesis, oxidation, or reduction.

Conformational Analysis and Energy Minimization

This compound has conformational flexibility due to the partially saturated ring and the rotatable acetyl group. Conformational analysis involves systematically exploring the different possible spatial arrangements (conformers) of the molecule and calculating their relative energies. The goal is to identify the lowest energy conformer, which is the most stable and predominant form of the molecule under given conditions. This is typically achieved by rotating the single bonds and calculating the potential energy at each step to find the global minimum on the potential energy surface.

Applications of 1 5,6 Dihydronaphthalen 1 Yl Ethanone in Advanced Organic Synthesis and Materials Research

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic positioning of functional groups in 1-(5,6-dihydronaphthalen-1-yl)ethanone makes it an important intermediate for the synthesis of a variety of complex molecules. Its utility spans the creation of macrocycles, the synthesis of natural product analogues, and the construction of diverse heterocyclic systems.

Macrocycles, large ring-shaped molecules, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The dihydronaphthalene framework can be incorporated into macrocyclic structures through various synthetic strategies. Methodologies such as ring-closing metathesis, macrolactonization, and transition metal-catalyzed cross-coupling reactions are commonly employed for the synthesis of macrocycles and can be adapted to utilize dihydronaphthalene-containing precursors. nih.gov For instance, the ketone functionality of this compound can be elaborated into a longer chain bearing a terminal alkene, which can then undergo ring-closing metathesis with another part of the molecule to form the macrocyclic ring. The rigidity of the dihydronaphthalene unit can pre-organize the molecule for cyclization, potentially leading to higher yields and stereoselectivity. clockss.org

Table 1: Selected Methodologies for Macrocycle Synthesis

| Methodology | Description | Potential Application with Dihydronaphthalene Core |

| Ring-Closing Metathesis (RCM) | A powerful reaction that forms a new double bond between two existing alkenes within the same molecule, closing a ring. | The dihydronaphthalene unit can be functionalized with two alkene-containing side chains, which then undergo RCM to form the macrocycle. |

| Macrolactonization | An intramolecular esterification reaction that forms a large cyclic ester (a macrolactone). | The ketone of this compound can be reduced to an alcohol, which can then be esterified with a carboxylic acid at the other end of a long chain. |

| Transition Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings are used to form carbon-carbon and carbon-heteroatom bonds to close large rings. nih.gov | A halogenated dihydronaphthalene derivative can be coupled with a difunctional coupling partner to construct the macrocyclic framework. |

Lignans are a class of naturally occurring polyphenolic compounds with a wide range of biological activities. The dihydronaphthalene skeleton shares structural similarities with certain lignan (B3055560) precursors. By modifying the acetyl group and introducing appropriate substituents on the aromatic ring, this compound can serve as a starting material for the synthesis of novel lignan analogues. These synthetic analogues can be designed to explore structure-activity relationships and develop new therapeutic agents.

The reactivity of the ketone and the adjacent aromatic ring in this compound allows for its use as a versatile building block in the synthesis of various heterocyclic systems. researchgate.net For example, condensation reactions with hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazole (B372694) or isoxazole (B147169) rings fused to the dihydronaphthalene core. Furthermore, the ketone can be a handle for introducing other functional groups that can then participate in cyclization reactions to form a wide array of nitrogen, oxygen, and sulfur-containing heterocycles. These heterocyclic derivatives are of interest for their potential applications in medicinal chemistry and materials science.

Derivatization for Novel Chemical Entities

The functional groups of this compound provide multiple points for derivatization, enabling the creation of novel chemical entities with tailored properties. The ketone can undergo a wide range of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, and reaction with organometallic reagents to introduce new carbon-carbon bonds. The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, to introduce a variety of substituents. orgsyn.org These derivatization strategies allow for the systematic modification of the molecule's steric and electronic properties, which is crucial for optimizing its biological activity or material characteristics. A recent study highlighted the use of cyanoacetohydrazide as a novel derivatizing agent, which could potentially be applied to ketones like this compound to enhance analytical detection and explore new chemical space. nih.gov

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Ketone Reduction | NaBH4, LiAlH4 | Secondary Alcohol |

| Reductive Amination | Amine, NaBH3CN | Secondary or Tertiary Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Nitration | HNO3, H2SO4 | Nitro group on the aromatic ring |

| Halogenation | Br2, FeBr3 | Bromo group on the aromatic ring |

Development of New Synthetic Methodologies Utilizing Dihydronaphthalene Substrates

The dihydronaphthalene scaffold itself is a valuable platform for the development of new synthetic methodologies. nih.gov Researchers are continually exploring novel ways to functionalize this and related structures. For example, transition metal-catalyzed C-H activation reactions can be used to directly introduce new bonds at otherwise unreactive positions on the dihydronaphthalene ring system. orgsyn.org Furthermore, the development of stereoselective reactions on dihydronaphthalene substrates is an active area of research, with enzymes like ketoreductases showing promise in the asymmetric reduction of related ketones to produce valuable chiral intermediates. researchgate.net These new methodologies not only provide more efficient routes to known compounds but also open up possibilities for the synthesis of previously inaccessible molecular architectures. The insights gained from studying the reactivity of dihydronaphthalene substrates, including this compound, contribute to the broader field of organic synthesis. nih.gov

Emerging Research Directions and Unexplored Avenues in 1 5,6 Dihydronaphthalen 1 Yl Ethanone Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.govjddhs.com Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages in achieving these goals by providing enhanced control over reaction parameters, improved safety, and potential for automation. nih.govd-nb.inforesearchgate.netdurham.ac.uk The application of flow chemistry to the synthesis of 1-(5,6-Dihydronaphthalen-1-yl)ethanone and its derivatives is a promising and largely unexplored area.

The development of sustainable synthetic methodologies extends beyond flow chemistry. The use of greener solvents, bio-based starting materials, and energy-efficient activation methods like microwave irradiation are all pertinent to the future synthesis of this compound. researchgate.netmdpi.com Research in these areas would not only provide more environmentally benign routes to this compound but could also uncover novel reactivity and selectivity patterns.

Table 1: Potential Flow Chemistry Applications in Dihydronaphthalene Synthesis

| Reaction Type | Potential Flow Chemistry Advantage | Relevant Research Area |

| Catalytic Hydrogenation | Enhanced catalyst longevity, precise process control. | Sustainable synthesis of the dihydronaphthalene core. |

| Multi-step Synthesis | Reduced handling of intermediates, improved efficiency. | Integrated synthesis of functionalized dihydronaphthalenes. |

| Reactions with Supported Reagents | Simplified purification, catalyst recycling. | Green chemistry approaches to derivatization. |

Advanced Catalytic Applications in Dihydronaphthalene Chemistry

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to previously inaccessible molecules and transformations. numberanalytics.com For this compound, several advanced catalytic methodologies present exciting, yet underexplored, research opportunities.

One such area is the application of photoredox catalysis . This technique, which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.org The dihydronaphthalene core of the target molecule could potentially be synthesized or functionalized using photoredox-mediated reactions, such as the construction of 4-aryl-1,2-dihydronaphthalene derivatives from methylenecyclopropanes. rsc.org This approach could offer alternative and more sustainable routes compared to traditional methods.

Another promising avenue is the use of transition-metal catalysis for the direct functionalization of the dihydronaphthalene scaffold. For instance, cobalt-catalyzed methods have been developed for the synthesis of substituted 1,2-dihydronaphthalenes. epa.gov These methods often proceed through novel intermediates like carbene radicals and ortho-quinodimethanes, highlighting the potential for discovering new reactivity patterns. epa.gov The application of such catalytic systems to introduce or modify the acetyl group on the dihydronaphthalene ring of the target compound is a logical and intriguing next step.

Furthermore, the development of catalysts for the selective synthesis of dihydronaphthalene derivatives from readily available starting materials is an active area of research. nih.gov These advancements in catalytic technology could provide more efficient and versatile synthetic entries to this compound and a diverse range of its analogues.

Theoretical Predictions for Novel Reactivity Pathways

Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research, providing deep insights into reaction mechanisms and predicting the reactivity of molecules. nih.govnih.gov For this compound, theoretical studies represent a significant and largely untapped resource for guiding experimental work and uncovering novel reactivity.

Detailed thermodynamic and kinetic studies on the dihydronaphthalene system can provide valuable information about its stability and potential reaction pathways. For example, studies on 1,2-dihydronaphthalene (B1214177) have revealed its propensity to undergo molecule-induced homolysis at elevated temperatures, leading to the formation of radical intermediates. researchgate.net Understanding these fundamental reactive tendencies is crucial for designing controlled synthetic transformations.

Modern computational methods, such as machine learning approaches, are also being developed to predict chemical reactivity with increasing accuracy. nih.gov By training models on large datasets of known reactions, it is becoming possible to forecast the outcomes of new chemical transformations and to screen for potential side reactions. nih.gov Applying such predictive models to this compound could help to identify promising new reactions and to optimize existing synthetic routes.

Furthermore, theoretical calculations can be employed to investigate the electronic structure and orbital energies of the molecule, providing insights into its nucleophilic and electrophilic sites. This information is invaluable for predicting how the molecule will interact with various reagents and for designing new reactions with high selectivity.

Table 2: Potential Theoretical Study Areas for this compound

| Theoretical Approach | Potential Application | Research Goal |

| Thermodynamic and Kinetic Modeling | Predicting reaction feasibility and product distributions. | Understanding fundamental reactivity and stability. |

| Machine Learning Reactivity Prediction | Screening for novel reactions and identifying potential side products. | Accelerating the discovery of new synthetic transformations. |

| Electronic Structure Calculations | Identifying nucleophilic and electrophilic sites. | Guiding the design of selective functionalization reactions. |

Exploration of Stereoisomeric Forms and Chiral Synthesis Strategies

The presence of a stereocenter in a molecule can have a profound impact on its biological activity and material properties. The acetyl-substituted carbon atom in this compound is a prochiral center, and its reduction or the introduction of substituents can lead to the formation of stereoisomers. youtube.com The exploration of these stereoisomeric forms and the development of chiral synthesis strategies are therefore critical areas for future research.

The synthesis of enantiomerically pure forms of this compound would likely rely on asymmetric synthesis methodologies. nih.gov One promising approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or nucleophilic addition to the carbonyl group. A variety of enzymatic and organometallic catalysts have been developed for the asymmetric synthesis of chiral alcohols and other functional groups. nih.gov For instance, transaminases have shown great utility in the synthesis of chiral primary amines from ketones, a strategy that could potentially be adapted for the amination of this compound. nih.gov

Another avenue for exploration is the use of chiral starting materials or chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.net Strategic and tactical approaches to the synthesis of chiral heterocyclic systems have been developed, and similar principles could be applied to the dihydronaphthalene scaffold. researchgate.net

The development of methods to access and separate the different stereoisomers of derivatives of this compound will be crucial for evaluating their unique properties and potential applications. This includes the synthesis of both enantiomers and, where applicable, diastereomers.

Table 3: Potential Chiral Synthesis Strategies

| Strategy | Description | Potential Outcome |

| Asymmetric Catalysis | Use of chiral catalysts (enzymatic or organometallic) for reactions at the prochiral center. | Enantiomerically enriched alcohols or other derivatives. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Diastereomerically and enantiomerically pure products. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective transformation. | Controlled formation of a specific stereoisomer. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5,6-Dihydronaphthalen-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 5,6-dihydronaphthalene using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃ or ZnCl₂). Optimization involves controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios of the acylating agent . Alternative routes include catalytic hydrogenation of 1-naphthyl ethanone derivatives under H₂/Pd-C, though selectivity for partial hydrogenation requires precise pressure regulation (1–3 atm) .

Q. How is the structural identity of this compound confirmed?

- Methodology :

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.21 Å, dihydronaphthalene ring planarity) .

- Spectroscopy : NMR (¹H and ¹³C) identifies protons on the dihydro ring (δ 5.8–6.2 ppm for olefinic H) and the acetyl group (δ 2.6 ppm for CH₃). IR confirms the carbonyl stretch (~1680 cm⁻¹) .

Q. What purification techniques are optimal for isolating this compound?

- Methodology : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) separates impurities. Recrystallization from ethanol/water mixtures improves purity (>98%), monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal partial positive charge on the acetyl carbon, making it susceptible to nucleophilic attack. Comparative studies with fully aromatic naphthalene analogs show reduced conjugation in the dihydro ring, lowering resonance stabilization and increasing electrophilicity .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for the carbonyl group (δ 205–210 ppm) arise from solvent polarity effects. Deuterated chloroform vs. DMSO-d₆ shifts δ values by ~3 ppm. Standardizing solvent systems and referencing to TMS mitigates ambiguity .

Q. What strategies optimize catalytic asymmetric synthesis of chiral derivatives?

- Methodology : Chiral Lewis acids (e.g., BINOL-based catalysts) induce enantioselective acylation. Kinetic resolution studies (ee >90%) require low temperatures (-20°C) and excess acyl donor. Monitoring via chiral HPLC (Chiralpak AD-H column) validates enantiomeric ratios .

Q. How do steric and electronic effects impact biological activity in structurally similar compounds?

- Comparative Analysis : Substituents on the dihydro ring (e.g., chloro or hydroxy groups) alter logP values and bioavailability. For example, 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone exhibits antimicrobial activity (MIC 8 µg/mL against S. aureus), attributed to enhanced membrane penetration via Cl substituents .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.